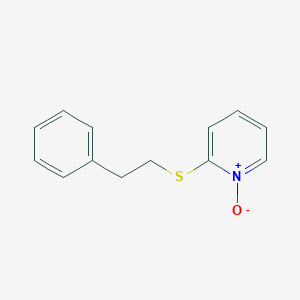
tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-methoxy-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as triethylamine and dichloromethane, respectively. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: : Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine: Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate: Similar in structure but contains a hydroxyimino group instead of the methoxy and nitro groups.
Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate: Contains a methylsulfonyl group, which imparts different chemical properties.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but has a pyrrolidine ring instead of an azetidine ring.
Uniqueness: : tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate is unique due to the presence of both methoxy and nitro groups on the phenyl ring.
Properties
Molecular Formula |
C15H21N3O5 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
tert-butyl 3-(3-methoxy-4-nitroanilino)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-8-11(9-17)16-10-5-6-12(18(20)21)13(7-10)22-4/h5-7,11,16H,8-9H2,1-4H3 |
InChI Key |
DBGJVAAXEOVRFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B8674003.png)




![5-(Chloromethyl)-1-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B8674041.png)



![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)



![1-[Chloro(hydroxyimino)methyl]-4-trifluoromethylbenzene](/img/structure/B8674089.png)
